JDTic is a potent and selective κ-opioid receptor (KOR) antagonist. [, , , , , , , , , , , , , , , , ] It is classified as a non-opiate, small-molecule antagonist. [, ] This unique characteristic distinguishes it from traditional opioid antagonists, which are typically derived from opiate compounds. JDTic plays a critical role in scientific research, particularly in investigating the functions of KORs and exploring potential therapeutic applications for KOR antagonists in various conditions.
JDTic was synthesized through a series of chemical modifications aimed at enhancing its selectivity and potency as a kappa opioid receptor antagonist. The compound is classified under the category of opioid receptor antagonists, specifically targeting the kappa subtype. Its development has been documented in various studies focusing on structure-activity relationships and pharmacological evaluations .
The synthesis of JDTic involves several key steps that focus on modifying the piperidine structure to enhance its binding affinity for kappa opioid receptors. The initial synthetic pathway typically starts with the preparation of the piperidine core, followed by the introduction of specific substituents such as hydroxyl groups and methyl groups at defined positions on the aromatic ring.
The final product is purified using techniques like chromatography to ensure high purity suitable for biological testing .
JDTic's molecular structure can be described as follows:
The three-dimensional conformation of JDTic plays a crucial role in its interaction with kappa opioid receptors, influencing its pharmacological properties .
JDTic is primarily involved in receptor binding interactions rather than undergoing traditional chemical reactions. Its mechanism of action includes:
The compound exhibits a high affinity for kappa opioid receptors (K_i = 8.82 nM), indicating its potential for therapeutic applications in conditions like depression and anxiety .
The mechanism by which JDTic exerts its pharmacological effects involves:
Research indicates that JDTic's antagonistic properties may help mitigate symptoms related to stress-induced disorders and substance withdrawal .
JDTic exhibits several notable physical and chemical properties:
These properties are critical for determining the bioavailability and therapeutic efficacy of JDTic in clinical applications .
JDTic has garnered interest for its potential applications in various scientific fields:
The development of selective κ-opioid receptor (KOR) antagonists emerged from efforts to dissect the opposing roles of μ-opioid (reward) and κ-opioid (aversive/dysphoric) pathways. Early antagonists like nor-binaltorphimine (nor-BNI) and 5'-guanidinonaltrindole (GNTI) demonstrated the therapeutic potential of KOR blockade in mood disorders and addiction but suffered from poor pharmacokinetic properties, including irreversible binding and extended durations of action (weeks). These compounds, derived from naltrexone scaffolds, exhibited suboptimal selectivity and complex pharmacology, limiting clinical translation. The discovery of dynorphin-KOR signaling in stress responses and addiction pathways highlighted the need for selective, metabolically stable antagonists with reversible binding kinetics. JDTic’s design addressed these limitations by introducing a novel 4-phenylpiperidine pharmacophore distinct from traditional opioid scaffolds, enabling high KOR specificity (Ki = 0.34 nM) and reversible antagonism [1] [6].
JDTic’s pharmacophore centers on a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, optimized through structure-activity relationship (SAR) studies. Key design elements include:
Table 1: Pharmacophore Optimization of JDTic Analogs
Compound | R1 | R2 | KOR Ke (nM) | Selectivity (μ/κ) |
---|---|---|---|---|
JDTic | CH₃ | CH₃ | 0.02 | 1,255 |
4a | H | CH₃ | 0.69 | 98 |
4d | H | H | 0.10 | 123 |
3b | F | CH₃ | 0.01 | 1,480 |
Data from GTPγS binding assays [3] [7].
JDTic synthesis involves 12–15 steps, with three critical phases:1. Piperidine Core Formation:- 3-Bromoisopropoxybenzene undergoes lithium-halogen exchange followed by nucleophilic addition to N-methylpiperidone, yielding alcohol 6 (42%).- Acid-catalyzed dehydration (p-toluenesulfonic acid, toluene) gives tetrahydropyridine 7 (79%).- Enamine methylation (Werner method) and NaBH₄ reduction afford intermediate 8 [3] [7].
Scheme: Key Synthetic Intermediates
3-Bromoisopropoxybenzene → **6** (alcohol) → **7** (dehydrated) → **8** (methylated) → **9** (deprotected) → **10** (aminated) → JDTic
JDTic advanced to clinical trials based on robust preclinical efficacy:
Table 2: Clinical-Stage KOR Antagonists Inspired by JDTic
Compound | Key Structural Differences | Development Status | Advantages |
---|---|---|---|
JDTic | 3,4-Dimethylpiperidine core | Discontinued (Phase I) | High selectivity, long action |
CERC-501 | No 3-methyl; shorter half-life | Phase II completed | Reversible binding, no JNK activation |
JDTic-4d | 3,4-Dimethyl groups removed | Preclinical | Improved metabolic stability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7